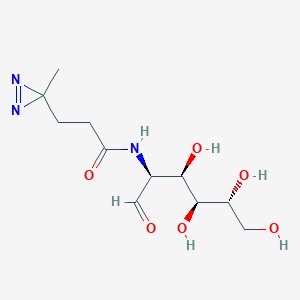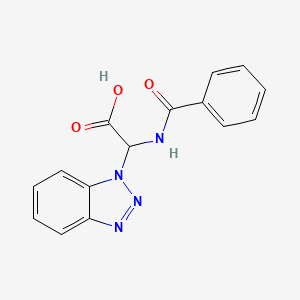
N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-morpholinoethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a complex organic compound. It contains a morpholino group, a phenyl group, and an oxalamide group. These groups are common in many pharmaceuticals and could suggest a potential use in medical or biological applications .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a morpholino group (a six-membered ring containing an oxygen and a nitrogen), a phenyl group (a six-membered carbon ring), and an oxalamide group (a carbonyl group attached to a nitrogen). These groups could interact in various ways depending on their relative positions in the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The morpholino and phenyl groups are generally stable, but the oxalamide group could potentially be reactive. It might participate in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Anticonvulsant Activity
Research into hybrid compounds combining chemical fragments of well-known antiepileptic drugs, such as ethosuximide, levetiracetam, and lacosamide, has led to the development of new potential anticonvulsant agents. These compounds have shown broad spectra of activity across several preclinical seizure models, indicating a promising avenue for the treatment of epilepsy (Kamiński et al., 2015).
Corrosion Inhibition
The synthesis of cadmium(II) Schiff base complexes, involving morpholino groups, has demonstrated corrosion inhibition properties on mild steel in acidic environments. This research not only contributes to the field of corrosion engineering but also bridges a gap with coordination inorganic chemistry, showing the potential of such complexes in protecting metal surfaces (Das et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure analysis of compounds containing the morpholino group, such as N-(2-morpholinoethyl)-2-oximato-1-phenylpropan-1-iminechloropalladium(II), provides insights into their coordination chemistry. Understanding these structures is crucial for the design and development of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Akinade et al., 1986).
Antifungal Agents
The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents marks a significant advancement in the fight against fungal infections. These compounds exhibit fungicidal activity against Candida and Aspergillus species, highlighting their potential as new therapeutic options for treating fungal diseases (Bardiot et al., 2015).
Neurokinin-1 Receptor Antagonism
An orally active, water-soluble neurokinin-1 receptor antagonist has been identified for potential clinical administration. This compound demonstrates a high affinity for the h-NK(1) receptor, indicating its utility in treating conditions such as emesis and depression through modulation of receptor activity (Harrison et al., 2001).
Safety and Hazards
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16-5-2-7-22(16)15-4-1-3-14(13-15)20-18(25)17(24)19-6-8-21-9-11-26-12-10-21/h1,3-4,13H,2,5-12H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVWTHUSPMDQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)





![3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750556.png)
![N-(5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2750557.png)
![N-{2-[cyclohexyl(methyl)amino]ethyl}prop-2-enamide](/img/structure/B2750558.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2750560.png)
![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)
![2-(cyclopropanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-4-carboxamide](/img/structure/B2750563.png)